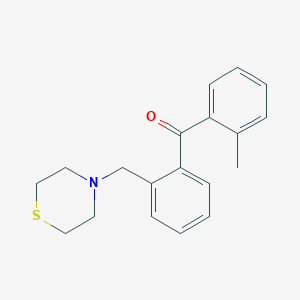
2-Methyl-2'-thiomorpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2’-thiomorpholinomethyl benzophenone is a benzophenone derivative primarily used as a photoinitiator in polymer chemistry. The compound features a benzophenone group, which absorbs light in the UV-A range, and a thiomorpholine group, which acts as the reactive moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone with thiomorpholine and a methylating agent under controlled conditions. The reaction is carried out in the presence of a base to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Methyl-2’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzophenone group to a benzhydrol group.
Substitution: The thiomorpholine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2’-thiomorpholinomethyl benzophenone is widely used in scientific research due to its unique properties:
Polymer Chemistry: As a photoinitiator, it is used in the polymerization of various monomers to form polymers.
Biological Studies: The compound’s ability to absorb UV light makes it useful in studying light-induced biological processes.
Medicinal Chemistry:
Industrial Applications: Used in the production of coatings, adhesives, and other materials that require controlled polymerization.
Wirkmechanismus
The mechanism of action of 2-Methyl-2’-thiomorpholinomethyl benzophenone involves the absorption of UV light by the benzophenone group, leading to the formation of reactive intermediates. These intermediates can initiate polymerization reactions or interact with biological molecules, depending on the application. The thiomorpholine group enhances the compound’s reactivity and stability, making it effective in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: A simpler structure without the thiomorpholine group.
4-Methylbenzophenone: Similar structure with a methyl group at the para position.
2-Hydroxy-4-methoxybenzophenone: Contains a hydroxy and methoxy group, providing different reactivity and applications.
Uniqueness
2-Methyl-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both the benzophenone and thiomorpholine groups. This combination allows it to absorb UV light effectively and participate in various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
(2-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYXTWGNQCPSFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643800 |
Source


|
| Record name | (2-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-38-9 |
Source


|
| Record name | (2-Methylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














